Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, leading to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Uniqueness
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and the ester functionality at the 3-position make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
135585-55-6 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16-2/h3-7H,1-2H3 |
InChI Key |
UNJIUZWKVJLTAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)OC |
Origin of Product |
United States |
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